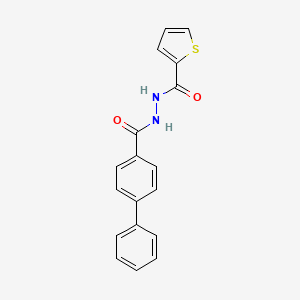
2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . The “3,4-dimethoxyphenyl” groups indicate that there are two phenyl (benzene) rings attached to the oxadiazole ring, each with two methoxy (-OCH3) groups at the 3rd and 4th positions .
Synthesis Analysis
The synthesis of such compounds often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . A common method for synthesizing oxadiazoles is the cyclodehydration of a suitable precursor under acidic or basic conditions .Molecular Structure Analysis
The molecular structure of “this compound” would consist of a central oxadiazole ring, with the two phenyl rings attached at the 2nd and 5th positions . Each phenyl ring would have methoxy groups attached at the 3rd and 4th positions .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo electrophilic substitution reactions, or participate in cycloaddition reactions . The presence of the methoxy groups can influence the reactivity of the phenyl rings, often directing electrophilic substitution to the positions ortho and para to the methoxy groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For “this compound”, we can predict that it would be a solid at room temperature, given the presence of the aromatic rings and the oxadiazole ring . The methoxy groups might make the compound somewhat polar, and therefore it might have some solubility in polar solvents .Scientific Research Applications
Polymer Development and Materials Science
2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives have been utilized in the development of new polymers with unique properties. For instance, poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units exhibit high thermal stability and solubility in various organic solvents, making them suitable for coatings and electronic applications due to their smooth, pinhole-free surfaces and fluorescent properties (Hamciuc et al., 2005). Similarly, fluorinated poly(1,3,4-oxadiazole-ether-imide)s prepared from aromatic diamines with preformed 1,3,4-oxadiazole rings have been developed, showing high thermal stability, glass transition temperatures, and blue fluorescence, which are desirable traits for advanced material applications (Hamciuc, Hamciuc, & Brumǎ, 2005).
Organic Electronics and LED Applications
In the field of organic electronics, this compound compounds have been investigated for their potential in light-emitting diodes (LEDs). Research focusing on pyridine- and oxadiazole-containing hole-blocking materials has shown that these compounds can significantly enhance the efficiency of bilayer LEDs, indicating their value in the development of more efficient organic light-emitting devices (Wang et al., 2001).
Antimicrobial and Anticancer Research
Compounds based on 1,3,4-oxadiazole, including derivatives of this compound, have shown significant biological activity. N-Mannich bases of 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione have demonstrated broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Corrosion Inhibition
Research has also explored the use of substituted oxadiazoles, including derivatives of this compound, in corrosion inhibition. These compounds have been found to effectively inhibit the corrosion of metals in various media, making them valuable for protecting materials in industrial applications. For example, the inhibitive properties of certain oxadiazole derivatives on the corrosion, biocorrosion, and scaling controls of brass in simulated cooling water systems highlight their utility in corrosion prevention (Rochdi et al., 2014).
Properties
IUPAC Name |
2,5-bis(3,4-dimethoxyphenyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-21-13-7-5-11(9-15(13)23-3)17-19-20-18(25-17)12-6-8-14(22-2)16(10-12)24-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYSLMRIQFMXKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(O2)C3=CC(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rel-(3R,4R)-4-amino-1-[(3-amino-2-thienyl)carbonyl]-3-piperidinol hydrochloride](/img/structure/B5504389.png)


![1-[1-(4-chlorobenzyl)-3-(ethoxymethyl)-1H-1,2,4-triazol-5-yl]cyclopropanecarboxamide](/img/structure/B5504407.png)
![1-tert-butyl-4-{[4-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5504420.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B5504422.png)
![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)
![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-8-fluoro-N-methyl-2-quinolinecarboxamide](/img/structure/B5504454.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)
